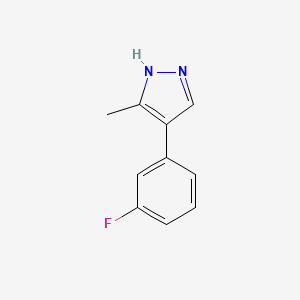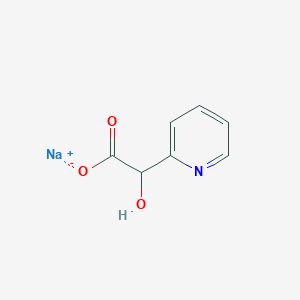![molecular formula C14H11F3N2O2 B1449403 Acide 6-{[2-méthyl-3-(trifluorométhyl)phényl]amino}nicotinique CAS No. 2197055-42-6](/img/structure/B1449403.png)
Acide 6-{[2-méthyl-3-(trifluorométhyl)phényl]amino}nicotinique
Vue d'ensemble
Description
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a useful research compound. Its molecular formula is C14H11F3N2O2 and its molecular weight is 296.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine vétérinaire : Anti-inflammatoire non stéroïdien (AINS)
Ce composé, connu sous le nom de flunixine en médecine vétérinaire, présente de puissantes propriétés analgésiques non narcotiques et non stéroïdiennes avec des effets anti-inflammatoires, anti-endotoxiques et antipyrétiques . Il est couramment utilisé sous forme de sel de méglumine pour traiter les chevaux, les bovins et les porcs, soulageant l'inflammation et la douleur associées à diverses affections.
Intermédiaire pharmaceutique
En tant qu'intermédiaire pharmaceutique, ce composé est utilisé dans la synthèse de molécules médicamenteuses plus complexes . Sa structure unique, en particulier le groupe trifluorométhyle, est précieuse dans le développement de médicaments aux propriétés pharmacologiques améliorées.
Produits agrochimiques : Synthèse des trifluorométhylpyridines
Les dérivés de la trifluorométhylpyridine (TFMP), auxquels appartient ce composé, sont des motifs structurels clés dans les ingrédients agrochimiques actifs . Ces dérivés sont essentiels pour protéger les cultures contre les ravageurs, plusieurs agrochimiques contenant du TFMP ayant acquis des noms communs ISO.
Activité antifongique
Des recherches ont montré que des composés similaires à l'acide 6-{[2-méthyl-3-(trifluorométhyl)phényl]amino}nicotinique possèdent des propriétés antifongiques potentielles . Les interactions spécifiques du groupe trifluorométhyle avec les enzymes fongiques pourraient être explorées pour le développement de nouveaux agents antifongiques.
Agent de lutte antiparasitaire : Synthèse de la trifloxystrobine
Ce composé est impliqué dans la synthèse de la trifloxystrobine, un agrochimique utilisé comme agent de lutte antiparasitaire . Le procédé implique la création d'intermédiaires qui sont essentiels au composé final, mettant en évidence l'importance de ce composé dans la voie de synthèse.
Propriétés chimiques et réactions : Cyclisation
Le groupe trifluorométhyle du composé est utilisé dans les réactions de cyclisation, servant de bloc de construction pour diverses synthèses chimiques . Cette application est importante dans le domaine de la chimie organique, où le composé contribue à la création de nouvelles molécules aux propriétés souhaitées.
Analyse Biochimique
Biochemical Properties
. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation and pain. The compound interacts with cyclooxygenase by binding to its active site, thereby blocking the enzyme’s ability to convert arachidonic acid into prostaglandins .
Cellular Effects
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid affects various cell types and cellular processes. It reduces inflammation by decreasing the production of pro-inflammatory cytokines and mediators. This compound also influences cell signaling pathways, particularly those involving the cyclooxygenase enzymes, leading to reduced pain and fever . Additionally, it impacts gene expression by downregulating the expression of genes involved in the inflammatory response .
Molecular Mechanism
At the molecular level, 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . This binding interaction is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that its anti-inflammatory and analgesic effects can persist for extended periods, although the efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid vary with different dosages. At therapeutic doses, it effectively reduces inflammation, pain, and fever without significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulcers, renal toxicity, and hepatic damage have been observed . These adverse effects highlight the importance of adhering to recommended dosages to avoid toxicity .
Metabolic Pathways
6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys . The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of inflammation and pain .
Subcellular Localization
The subcellular localization of 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is primarily within the cytoplasm, where it interacts with cyclooxygenase enzymes . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity and function are largely dependent on its ability to inhibit cyclooxygenase within the cytoplasm .
Propriétés
IUPAC Name |
6-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)3-2-4-11(8)19-12-6-5-9(7-18-12)13(20)21/h2-7H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSUQODLIBSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
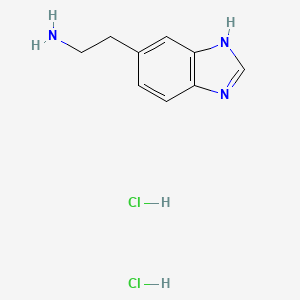

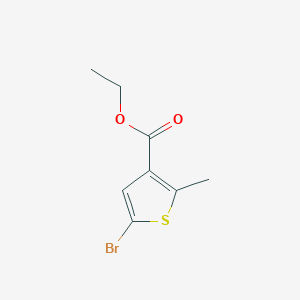
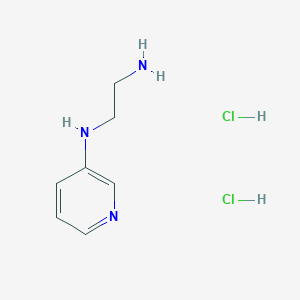
![Benzyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1449331.png)

